N-benzyl-2-hydroxy-4-methoxybenzamide
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Overview
Description
N-benzyl-2-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . It is characterized by the presence of a benzyl group attached to a benzamide structure, which includes a hydroxyl group at the 2-position and a methoxy group at the 4-position on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-hydroxy-4-methoxybenzamide typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with benzylamine under appropriate conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-benzyl-2-hydroxy-4-methoxybenzamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-methoxybenzamide: Similar structure but lacks the hydroxyl group at the 2-position.
N-benzyl-4-methoxybenzamide: Similar structure but lacks the hydroxyl group at the 2-position and the methoxy group at the 4-position.
Uniqueness
N-benzyl-2-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity . This combination of functional groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific applications .
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-benzyl-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C15H15NO3/c1-19-12-7-8-13(14(17)9-12)15(18)16-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H,16,18) |
InChI Key |
JMVHIRYAUQJPPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)O |
Origin of Product |
United States |
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